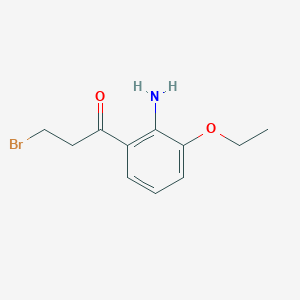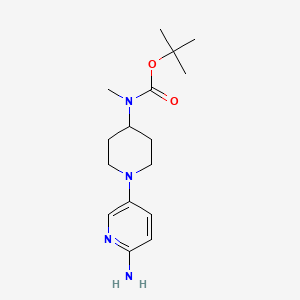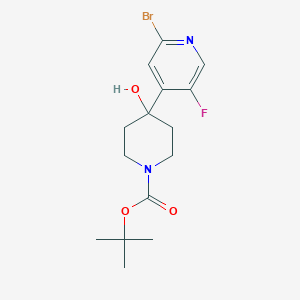
Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C14H20BrFN2O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the bromination of 5-fluoropyridine, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the protection of the hydroxyl group with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, the compound’s potential as a pharmacophore is being explored. Its unique structure may allow for the development of new drugs targeting specific enzymes or receptors, offering potential therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-chloro-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-bromo-5-methylpyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate stands out due to the presence of both bromine and fluorine atoms in the pyridine ring
Eigenschaften
Molekularformel |
C15H20BrFN2O3 |
|---|---|
Molekulargewicht |
375.23 g/mol |
IUPAC-Name |
tert-butyl 4-(2-bromo-5-fluoropyridin-4-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O3/c1-14(2,3)22-13(20)19-6-4-15(21,5-7-19)10-8-12(16)18-9-11(10)17/h8-9,21H,4-7H2,1-3H3 |
InChI-Schlüssel |
LRNFUYQKDUTACZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=NC=C2F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
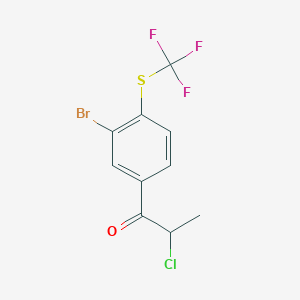
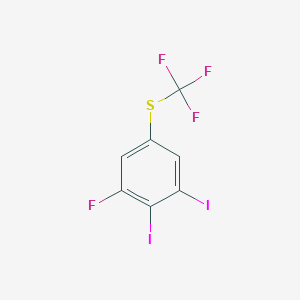

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)




